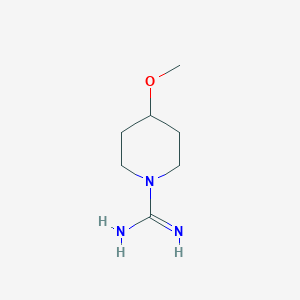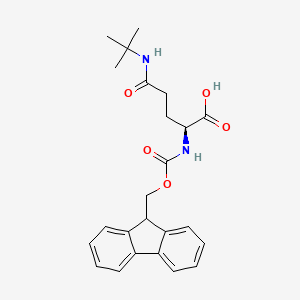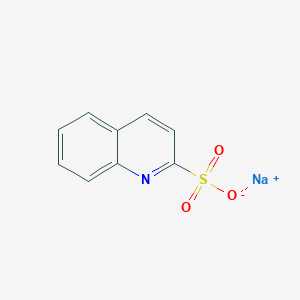![molecular formula C8H3F2N3 B12953670 3,4-Difluoropyrazolo[1,5-a]pyridine-7-carbonitrile](/img/structure/B12953670.png)
3,4-Difluoropyrazolo[1,5-a]pyridine-7-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Difluoropyrazolo[1,5-a]pyridine-7-carbonitrile is a chemical compound with the molecular formula C₈H₃F₂N₃ and a molecular weight of 179.13 g/mol . This compound is part of the pyrazolo[1,5-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Difluoropyrazolo[1,5-a]pyridine-7-carbonitrile typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals under acidic conditions . The reaction is catalyzed by trifluoroacetic acid, which facilitates the formation of the pyrazolo[1,5-a]pyridine core . The reaction is usually carried out at room temperature with agitation for 30-45 minutes in the presence of ethanol as a solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Difluoropyrazolo[1,5-a]pyridine-7-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Typical oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents may include sodium borohydride and lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted derivatives, while oxidation reactions can produce corresponding oxides .
Applications De Recherche Scientifique
3,4-Difluoropyrazolo[1,5-a]pyridine-7-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a scaffold for designing inhibitors of tropomyosin receptor kinases (TRKs), which are implicated in various cancers.
Biological Studies: It is employed in studies investigating the proliferation and differentiation of cells, particularly in cancer research.
Chemical Research: The compound serves as a reference standard in pharmaceutical testing and as a building block for synthesizing other biologically active molecules.
Mécanisme D'action
The mechanism of action of 3,4-Difluoropyrazolo[1,5-a]pyridine-7-carbonitrile involves its interaction with specific molecular targets, such as TRKs . Upon binding to these kinases, the compound inhibits their activity, thereby blocking downstream signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of cancer cell growth and induction of apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-b]pyridine Derivatives: These compounds share a similar core structure and are also used as TRK inhibitors.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds are known for their inhibitory activity against cyclin-dependent kinases (CDKs) and are used in cancer treatment.
Uniqueness
3,4-Difluoropyrazolo[1,5-a]pyridine-7-carbonitrile is unique due to its specific substitution pattern with fluorine atoms, which can enhance its binding affinity and selectivity for TRKs . This makes it a valuable compound in the development of targeted cancer therapies.
Propriétés
Formule moléculaire |
C8H3F2N3 |
|---|---|
Poids moléculaire |
179.13 g/mol |
Nom IUPAC |
3,4-difluoropyrazolo[1,5-a]pyridine-7-carbonitrile |
InChI |
InChI=1S/C8H3F2N3/c9-6-2-1-5(3-11)13-8(6)7(10)4-12-13/h1-2,4H |
Clé InChI |
VXACJVJUOOZPGX-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N2C(=C(C=N2)F)C(=C1)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





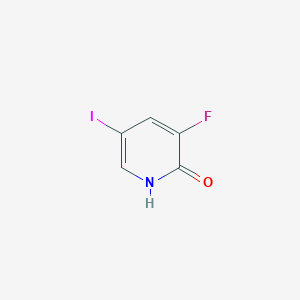
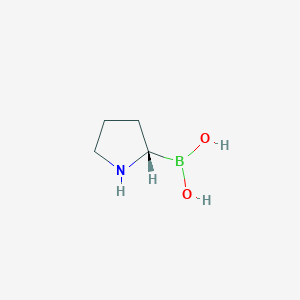

![(S)-7-Methyl-5-azaspiro[2.4]heptan-7-amine](/img/structure/B12953635.png)

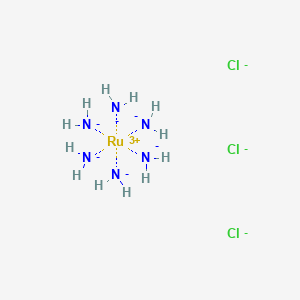
![tert-Butyl (7-bromopyrazolo[1,5-a]pyrimidin-2-yl)carbamate](/img/structure/B12953653.png)

